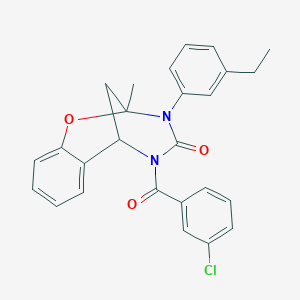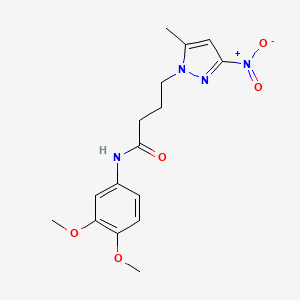![molecular formula C25H25N3OS B11444225 2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine](/img/structure/B11444225.png)
2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-40 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organs and tissues in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-40 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of arylcarboxamide derivatives, which are synthesized through a series of reactions involving aryl halides and amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of antitubercular agent-40 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of antitubercular agent-40 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxyl derivatives, while reduction reactions may produce reduced amines or alcohols .
Scientific Research Applications
Antitubercular agent-40 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of arylcarboxamide derivatives.
Biology: Employed in research on the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Investigated for its potential use in combination therapies for treating multidrug-resistant tuberculosis.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of antitubercular agent-40 involves the inhibition of mycolic acid synthesis, which is essential for the formation of the mycobacterial cell wall. This compound targets the enzyme arabinosyltransferase, preventing the biosynthesis of the mycobacterial cell wall and ultimately leading to the death of the bacteria . Additionally, antitubercular agent-40 may inhibit DNA-dependent RNA polymerase, further disrupting bacterial protein synthesis and transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to antitubercular agent-40 include:
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions .
Uniqueness
Antitubercular agent-40 is unique in its specific targeting of arabinosyltransferase, which is not a common target for other antitubercular drugs. This specificity may contribute to its effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
Properties
Molecular Formula |
C25H25N3OS |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-(7-methylthieno[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C25H25N3OS/c1-16-5-4-6-21(11-16)28-10-9-27(15-18(28)3)25(29)23-14-20-13-19-8-7-17(2)12-22(19)26-24(20)30-23/h4-8,11-14,18H,9-10,15H2,1-3H3 |
InChI Key |
RXKRRSUEEGOOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(S3)N=C5C=C(C=CC5=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444145.png)
![4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11444146.png)
![N-(4-ethoxyphenyl)-6,6-dimethyl-9-(4-nitrophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11444149.png)
![N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11444161.png)
![2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444169.png)
![8-(2-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444174.png)
![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11444176.png)
![3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444177.png)

![2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444203.png)
![N'-{(2Z)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11444209.png)
![methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11444213.png)
![2-(2-Ethyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11444215.png)

